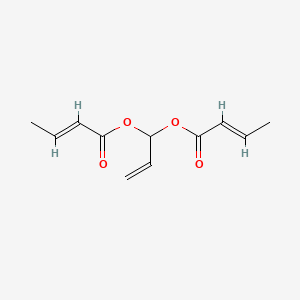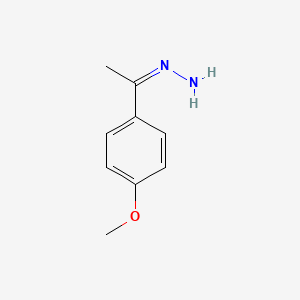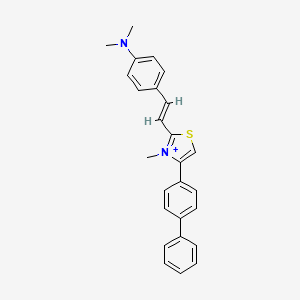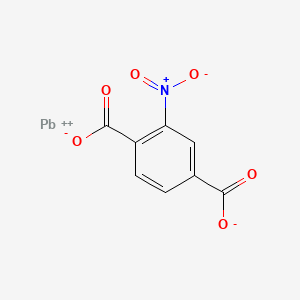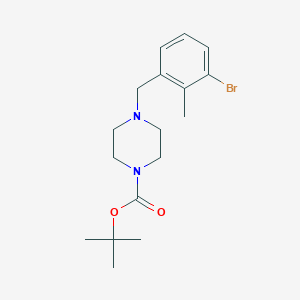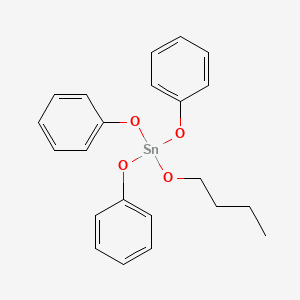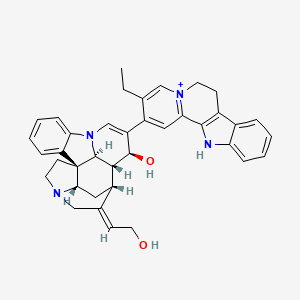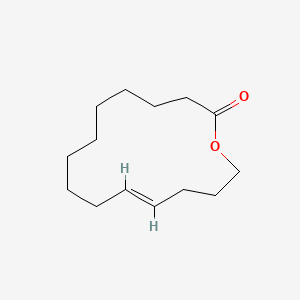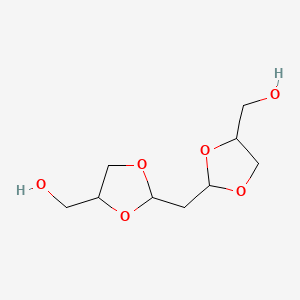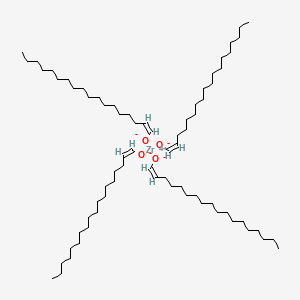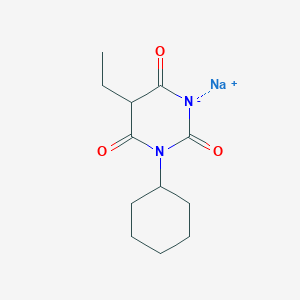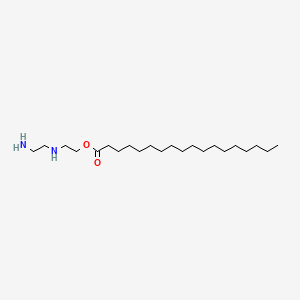
2-((2-Aminoethyl)amino)ethyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Aminoethyl)amino)ethyl stearate is a chemical compound with the molecular formula C22H46N2O2. It is an ester derived from stearic acid and 2-((2-aminoethyl)amino)ethanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminoethyl)amino)ethyl stearate typically involves the esterification of stearic acid with 2-((2-aminoethyl)amino)ethanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Aminoethyl)amino)ethyl stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((2-Aminoethyl)amino)ethyl stearate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in cell membrane interactions and as a component in lipid-based drug delivery systems.
Medicine: Research is ongoing to explore its use in pharmaceutical formulations, particularly in enhancing the bioavailability of certain drugs.
Industry: It is used in the production of cosmetics, lubricants, and other industrial products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-((2-Aminoethyl)amino)ethyl stearate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific proteins, affecting their function and activity. These interactions are crucial for its applications in drug delivery and other biomedical fields.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl stearate: Similar in structure but lacks the additional aminoethyl group.
Tris(2-aminoethyl)amine: Contains three aminoethyl groups attached to a central nitrogen atom.
N-(2-Hydroxyethyl)ethylenediamine: Similar backbone but with a hydroxyl group instead of a stearate ester.
Uniqueness
2-((2-Aminoethyl)amino)ethyl stearate is unique due to its dual aminoethyl groups and stearate ester, which confer specific surfactant properties and potential for diverse applications in various fields.
Properties
CAS No. |
85455-65-8 |
|---|---|
Molecular Formula |
C22H46N2O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
2-(2-aminoethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C22H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)26-21-20-24-19-18-23/h24H,2-21,23H2,1H3 |
InChI Key |
PRDGXECTJBANIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



